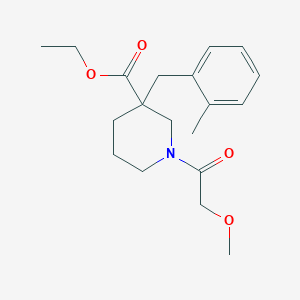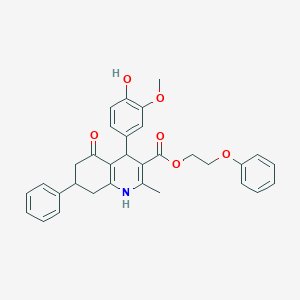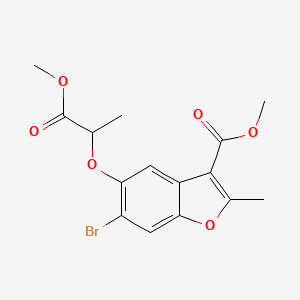
ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as PMK glycidate, is a chemical compound commonly used in the synthesis of illicit drugs such as MDMA and methamphetamine. Due to its high demand in the illegal drug market, PMK glycidate has become a subject of interest in scientific research.
Mecanismo De Acción
The mechanism of action of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate is not well understood, but it is believed to act as a precursor for the synthesis of MDMA and methamphetamine. These drugs are known to affect the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to the characteristic effects of euphoria, increased sociability, and heightened alertness.
Biochemical and Physiological Effects:
This compound glycidate itself does not have any known biochemical or physiological effects. However, its conversion to MDMA and methamphetamine can have significant effects on the human body. These drugs are known to cause increased heart rate, blood pressure, body temperature, and dehydration. Long-term use of these drugs can lead to addiction, cognitive impairment, and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate is a useful compound for laboratory experiments due to its relatively simple synthesis method and its role as a precursor for the synthesis of illicit drugs. However, its use is limited by its association with illegal drug production and the ethical concerns that arise from such associations.
Direcciones Futuras
Further research is needed to understand the mechanism of action of ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate and its role in the synthesis of illicit drugs. Additionally, the development of new methods for the detection and quantification of this compound glycidate in various samples can provide valuable information for law enforcement agencies and policymakers in their efforts to combat the illicit drug trade. Finally, the development of alternative precursors for the synthesis of MDMA and methamphetamine can help reduce the demand for this compound glycidate and other illicit drug precursors.
Métodos De Síntesis
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate is synthesized through a multi-step process that involves the reaction of piperonal with nitroethane, followed by reduction with sodium borohydride. The resulting compound is then converted to this compound glycidate through the reaction with glycidol. The synthesis of this compound glycidate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Ethyl 1-(methoxyacetyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate glycidate has been extensively studied in the field of forensic chemistry as a precursor for the synthesis of illicit drugs. Researchers have developed methods for the detection and quantification of this compound glycidate in various samples, including seized drug samples and wastewater. The analysis of this compound glycidate in these samples can provide valuable information for law enforcement agencies and policymakers in their efforts to combat the illicit drug trade.
Propiedades
IUPAC Name |
ethyl 1-(2-methoxyacetyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-4-24-18(22)19(12-16-9-6-5-8-15(16)2)10-7-11-20(14-19)17(21)13-23-3/h5-6,8-9H,4,7,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVYMGEWUAMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)COC)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole hydrobromide](/img/structure/B4933282.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4933284.png)
![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)

![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)

![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)
